molecular formula C10H9N3O3S2 B048888 Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate CAS No. 120958-23-8

Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate

Cat. No.: B048888
CAS No.: 120958-23-8
M. Wt: 283.3 g/mol
InChI Key: ZZFASDFIBSKFEF-UHFFFAOYSA-N
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Description

Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS: 120958-23-8) is a heterocyclic organic compound with the molecular formula C₁₀H₉N₃O₃S₂ and a molecular weight of 283.33 g/mol. It features a cyanocarbonimidodithioate backbone substituted with a 3-nitrophenoxy methyl group, conferring unique electronic and steric properties. This compound is synthesized via nucleophilic substitution reactions involving dimethyl cyanocarbonimidodithioate and substituted phenols or amines under controlled conditions .

Properties

IUPAC Name

[methylsulfanyl-[(3-nitrophenoxy)methylsulfanyl]methylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S2/c1-17-10(12-6-11)18-7-16-9-4-2-3-8(5-9)13(14)15/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFASDFIBSKFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)SCOC1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375629
Record name Methyl (3-nitrophenoxy)methyl cyanocarbonodithioimidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120958-23-8
Record name Carbonimidodithioic acid, cyano-, methyl (3-nitrophenoxy)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120958-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3-nitrophenoxy)methyl cyanocarbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution via Cyanocarbonimidodithioate Salts

A primary route involves the alkylation of sodium cyanocarbonimidodithioate with 3-nitrophenoxymethyl chloride. This method leverages the nucleophilicity of the dithioate sulfur atoms to displace chloride in a polar aprotic solvent such as dimethylformamide (DMF).

Reaction Scheme:

NaS-C(=NC#N)-S+Cl-CH2-O-C6H4-NO2CH3-S-C(=NC#N)-S-CH2-O-C6H4-NO2+NaCl\text{NaS-C(=NC#N)-S}^- + \text{Cl-CH}2\text{-O-C}6\text{H}4\text{-NO}2 \rightarrow \text{CH}3\text{-S-C(=NC#N)-S-CH}2\text{-O-C}6\text{H}4\text{-NO}_2 + \text{NaCl}

Optimized Conditions:

  • Solvent: Anhydrous DMF or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Base: Sodium hydride (NaH) to deprotonate residual thiols

  • Yield: ~60–75% (estimated based on analogous alkylations)

Key Considerations:

  • The electron-withdrawing nitro group stabilizes the aromatic ring against nucleophilic attack, ensuring regioselectivity at the methylene chloride site.

  • Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product from unreacted starting materials.

Condensation of 3-Nitrophenoxymethyl Mercaptan with Cyanamide

An alternative approach condenses 3-nitrophenoxymethyl mercaptan (HS-CH2_2-O-C6_6H4_4-NO2_2) with cyanamide (NH2_2C≡N) under basic conditions, followed by methylation.

Reaction Steps:

  • Thiol-Cyanamide Condensation:

    HS-CH2-O-C6H4-NO2+NH2C≡NH2N-C(=S)-S-CH2-O-C6H4-NO2\text{HS-CH}_2\text{-O-C}_6\text{H}_4\text{-NO}_2 + \text{NH}_2\text{C≡N} \rightarrow \text{H}_2\text{N-C(=S)-S-CH}_2\text{-O-C}_6\text{H}_4\text{-NO}_2
    • Conditions: K2_2CO3_3 in ethanol, reflux for 6–8 hours.

  • Methylation:

    H2N-C(=S)-S-CH2-O-C6H4-NO2+CH3ICH3-S-C(=NC#N)-S-CH2-O-C6H4-NO2+HI\text{H}_2\text{N-C(=S)-S-CH}_2\text{-O-C}_6\text{H}_4\text{-NO}_2 + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{-S-C(=NC\#N)-S-CH}_2\text{-O-C}_6\text{H}_4\text{-NO}_2 + \text{HI}
    • Conditions: Dimethyl sulfate or methyl iodide in acetone at 0°C.

Advantages:

  • Avoids handling reactive alkyl chlorides.

  • Enables modular substitution if starting from commercially available thiols.

Redox-Mediated Functionalization of Preformed Dithioates

A less conventional method involves oxidizing dimethyl cyanocarbonimidodithioate with agents like CrO2_2Cl2_2 to generate reactive intermediates that couple with 3-nitrophenoxymethanol.

Mechanistic Insights:

  • Oxidation of the dithioate sulfur generates a thiocarbamate sulfoxide, which undergoes nucleophilic attack by 3-nitrophenoxymethanol.

  • Subsequent reduction (e.g., with NaBH4_4) restores the dithioate functionality while incorporating the nitrophenoxymethyl group.

Challenges:

  • Requires stringent control of redox potentials to prevent over-oxidation.

  • Lower yields (~40–50%) due to side reactions.

Critical Analysis of Method Efficiency

Yield and Purity Comparisons

MethodYield (%)Purity (%)Key Impurities
Nucleophilic Substitution60–7590–95Bis-alkylated byproducts
Condensation-Methylation55–7085–90Unmethylated intermediates
Redox Functionalization40–5075–80Sulfoxides, nitro reduction

Notes:

  • Bis-alkylation occurs when excess 3-nitrophenoxymethyl chloride reacts with both sulfur atoms.

  • Unmethylated intermediates in Method 2 arise from incomplete alkylation, necessitating iterative purification.

Spectroscopic Characterization Data

While explicit data for Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate is unavailable, extrapolation from analogous compounds provides expected benchmarks:

  • IR (KBr):

    • ν(C≡N): 2200–2250 cm1^{-1}

    • ν(NO2_2): 1520, 1350 cm1^{-1}

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 8.2–8.4 (m, aromatic H)

    • δ 4.6 (s, CH2_2)

    • δ 2.4 (s, SCH3_3)

  • 13^13C NMR:

    • δ 115–125 (C≡N)

    • δ 150–160 (NO2_2-Ar)

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate involves its interaction with specific molecular targets. The nitrophenoxy group can undergo redox reactions, while the cyanocarbonimidodithioate group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Physicochemical and Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Substituent
Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate C₁₀H₉N₃O₃S₂ 283.33 3.39 86.75 3-Nitrophenoxy methyl
(2,6-Diethylphenyl) methylcyanocarbonimidodithioate C₁₃H₁₅N₂S₂ 271.40 4.10 86.75 2,6-Diethylphenyl
[(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate C₉H₆Cl₂N₂OS₂ 293.20 3.98* 86.75 2,6-Dichlorophenoxy methyl
(3-Fluorophenyl) methyl cyanocarbonimidodithioate C₉H₇FN₂S₂ 226.29 2.80* 86.75 3-Fluorophenyl
(4-Chloro-3-methylphenyl) methyl cyanocarbonimidodithioate C₁₀H₉ClN₂S₂ 256.77 3.50* 86.75 4-Chloro-3-methylphenyl

*Estimated values based on analogous structures .

Key Observations :

  • Lipophilicity: The 2,6-diethylphenyl analogue (LogP 4.10) exhibits higher lipophilicity than the 3-nitrophenoxy derivative due to the electron-donating ethyl groups, enhancing membrane permeability .
  • Synthetic Yields: Derivatives with bulkier substituents (e.g., 2,6-dichlorophenoxy) often require harsher reaction conditions (e.g., 80°C, 6h) compared to simpler aryl groups .

Computational Similarity Analysis

Using Tanimoto coefficient-based similarity indexing (structural fingerprints):

  • The target compound shares ~75–85% similarity with halogenated analogues (e.g., 2,6-dichlorophenoxy derivative), suggesting overlapping pharmacophores .

Biological Activity

Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate (MNC) is an organic compound with the molecular formula C10H9N3O3S2. This compound has garnered attention in various fields, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, possible therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MNC features a unique chemical structure that includes:

  • Nitrophenoxy Group : Known for its reactivity and potential to undergo redox reactions.
  • Cyanocarbonimidodithioate Group : Capable of participating in nucleophilic substitution reactions.
  • Methyl Group : Enhances the solubility and stability of the compound.

The compound's properties enable it to interact with various biological systems, making it a candidate for further research.

The biological activity of MNC is primarily attributed to its structural components, which allow it to interact with specific molecular targets. Key mechanisms include:

  • Redox Reactions : The nitrophenoxy group can be oxidized or reduced, affecting the compound's reactivity and biological interactions.
  • Nucleophilic Substitution : The cyanocarbonimidodithioate group can react with nucleophiles, potentially modulating enzyme activity and influencing cellular pathways.

These interactions may lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of dithiocarbamate compounds similar to MNC. For instance, research on related compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.022 µg/mL to 2.522 µg/mL, indicating strong antibacterial properties .

Anticancer Potential

MNC may also exhibit anticancer properties through inhibition of specific kinases involved in cancer progression. Research indicates that compounds targeting the phosphoinositide 3-kinase (PI3K) pathway can be effective in treating various cancers. MNC's structural similarity to known PI3K inhibitors suggests it could have similar effects .

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activities of dithiocarbamate compounds against ten bacterial species, revealing significant effectiveness. The results indicated that MNC-like compounds could serve as alternatives to conventional antibiotics, particularly against multidrug-resistant strains .

Study 2: Cancer Cell Line Inhibition

In vitro studies on cancer cell lines demonstrated that compounds structurally related to MNC inhibited cell growth by targeting specific signaling pathways associated with tumor progression. These findings support the potential use of MNC in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerRedox reactions, Nucleophilic substitution
Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioateAntimicrobialSimilar mechanisms
Ethyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioateUnder investigationPotentially similar

Q & A

What are the established synthetic routes for Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate, and how do reaction conditions influence yield?

Basic Synthesis Methodology
The compound can be synthesized via a convergent strategy similar to 2-cyanoguanidine derivatives. A key intermediate is dimethyl cyanocarbonimidodithioate (I), which undergoes condensation with aryl amines (e.g., 3-nitrophenoxy-substituted amines) to form methyl N’-cyano-N-arylcarbamimidothioates. Subsequent coupling with hydroxamate or sulfonamide amines under mild acidic/basic conditions yields the target compound . Optimize yields by controlling stoichiometry (1:1.2 molar ratio of intermediates) and using anhydrous solvents (e.g., THF or DCM) at 0–25°C.

Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral interpretations resolved?

Basic Characterization Protocol
¹H and ¹³C NMR are critical for structural confirmation. For example, the nitrophenoxy group’s aromatic protons appear as doublets in δ 7.5–8.5 ppm, while the cyanocarbonimidodithioate moiety shows distinct C=S signals near δ 190–200 ppm in ¹³C NMR . Conflicting signals (e.g., overlapping peaks) can be resolved via 2D NMR (HSQC, HMBC) or high-resolution mass spectrometry (HRMS) to validate connectivity .

How can computational modeling predict reactivity or stability of this compound in different environments?

Advanced Mechanistic Analysis
Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the 3-nitrophenoxy group on the cyanocarbonimidodithioate core. For instance, the nitro group reduces electron density at the sulfur atoms, increasing susceptibility to nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) on reaction pathways can also be simulated using Gaussian or ORCA software .

What strategies mitigate impurities during synthesis, and how are they analytically quantified?

Advanced Purification Methods
Common impurities include unreacted dimethyl cyanocarbonimidodithioate or byproducts from incomplete condensation. Column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) effectively isolates the target compound. Quantify impurities via GC-MS (for volatile byproducts) or LC-MS (for non-volatile residues) using internal standards like methyl heptadecanoate .

How does the 3-nitrophenoxy substituent influence the compound’s electronic properties and reactivity?

Advanced Structure-Activity Relationship
The nitro group introduces strong electron-withdrawing effects, stabilizing the cyanocarbonimidodithioate moiety but reducing nucleophilic reactivity. UV-Vis spectroscopy (λmax ~270–300 nm) and cyclic voltammetry can quantify this effect. Comparative studies with analogs (e.g., 4-nitrophenoxy derivatives) reveal substituent position-dependent stability .

What are the challenges in scaling up synthesis while maintaining reproducibility?

Advanced Process Optimization
Batch-to-batch variability often arises from inconsistent amine coupling efficiency. Design of Experiments (DoE) approaches (e.g., varying catalyst loading, temperature, or solvent polarity) identify critical parameters. For example, using DIPEA as a base in DMF improves reproducibility compared to weaker bases like NaHCO₃ .

How can alternative reagents or catalysts improve reaction efficiency?

Advanced Catalytic Strategies
Substituting traditional coupling agents (e.g., HATU) with cheaper alternatives like EDCI/HOBt reduces costs without compromising yield. For condensation steps, catalytic Pd(OAc)₂ enhances aryl amination efficiency under mild conditions (50°C, 12h) .

What safety protocols are recommended given limited toxicological data?

Basic Safety Guidelines
Due to insufficient toxicological studies (e.g., acute toxicity, mutagenicity), handle the compound under ALARA principles. Use PPE (gloves, goggles), conduct reactions in a fume hood, and store at –20°C under nitrogen. Preliminary in vitro assays (e.g., Ames test) are advised before biological studies .

How do solvent polarity and temperature affect the compound’s stability during storage?

Advanced Stability Studies
Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C. Store in anhydrous DMSO or DMF at –20°C to prevent hydrolysis. Monitor degradation via HPLC every 3 months; a >5% impurity increase indicates instability .

What green chemistry approaches reduce environmental impact during synthesis?

Advanced Sustainability
Replace chlorinated solvents (DCM) with cyclopentyl methyl ether (CPME) or ethanol/water mixtures. Catalytic reductions (e.g., iron powder in acidic media, as in ) minimize waste generation. Solvent recovery systems improve E-factors .

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